molecular formula C13H8F6N2O2 B2918948 3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 320423-23-2

3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2918948
CAS No.: 320423-23-2
M. Wt: 338.209
InChI Key: UMWMEIATMSWEPO-UHFFFAOYSA-N
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Description

The compound 3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based ester featuring two trifluoromethyl (-CF₃) groups at the 3-positions of the pyrazole ring and a 3-(trifluoromethyl)phenyl ester moiety. Its structure combines aromaticity, electronegativity from fluorine atoms, and ester functionality, making it relevant in agrochemical and pharmaceutical research. The trifluoromethyl groups enhance metabolic stability and lipophilicity, while the ester group allows for versatile derivatization .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl] 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F6N2O2/c1-21-6-9(10(20-21)13(17,18)19)11(22)23-8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWMEIATMSWEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium reagents for lithiation, copper catalysts for cycloaddition, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylates

Substituent Variations on the Pyrazole Ring

a. Ethyl 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 111493-74-4)
  • Structure : Ethyl ester instead of 3-(trifluoromethyl)phenyl ester.
  • Properties : Lower molecular weight (238.17 g/mol vs. ~395.24 g/mol) and higher solubility in polar solvents due to the ethyl group.
  • Applications : Intermediate for antifungal agents and TRPC3 inhibitors .
b. Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 61859-96-9)
  • Properties : Higher acidity (free N–H at position 1) and lower steric hindrance.
  • Applications : Precursor for sulfonamide derivatives in kinase inhibition studies .
  • Key Difference : The lack of a methyl group at N1 reduces steric protection, increasing susceptibility to metabolic oxidation .
c. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9)
  • Structure : Difluoromethyl (-CF₂H) instead of trifluoromethyl (-CF₃) at position 3.
  • Properties : Reduced electronegativity and lipophilicity (logP ~1.2 vs. ~2.5 for trifluoromethyl analogues).
  • Applications : Metabolite of fungicides; weaker target binding due to lower halogen electronegativity .

Ester Group Modifications

a. Ethyl 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
  • Structure : Phenyl group at N1 instead of methyl.
  • Properties : Increased aromaticity and π-π interactions; higher melting point (227–230°C vs. ~120°C for methyl analogues).
  • Applications : Antifungal activity against Candida albicans (MIC = 8 μg/mL) .
b. 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (M-3 metabolite)
  • Structure : Difluoromethoxy (-OCF₂H) substituent at position 4.
  • Properties : Increased polarity (logP ~1.8) due to the ether oxygen; rapid renal clearance.
  • Applications : Observed as a major metabolite in pesticide degradation studies .

Functional Advantages and Limitations

  • Advantages :
    • Dual trifluoromethyl groups enhance resistance to oxidative metabolism .
    • Aromatic ester group improves binding to hydrophobic enzyme pockets .
  • Limitations :
    • High molecular weight (~395 g/mol) may reduce oral bioavailability.
    • Synthetic complexity due to multiple fluorinated groups increases production costs .

Biological Activity

3-(Trifluoromethyl)phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of growing interest due to its unique chemical structure and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological contexts. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following molecular formula:

C13H10F6N2O2C_{13}H_{10}F_6N_2O_2

The presence of multiple trifluoromethyl groups is significant as they can influence the compound's lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activities associated with this compound are summarized below.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory effects of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)Selectivity Index
Compound A5.40 μM0.01 μM344.56
Compound B60.56 μg/mL54.65 μg/mLComparable to diclofenac

The selectivity for COX-2 over COX-1 suggests a lower risk of gastrointestinal side effects, making these compounds promising candidates for anti-inflammatory therapies .

Analgesic Activity

In vivo studies have shown that certain pyrazole derivatives exhibit analgesic properties. For example, the inhibition of carrageenan-induced paw edema in rats indicated significant pain relief comparable to standard analgesics like indomethacin:

CompoundAnalgesic Efficacy (%)
Compound C50.7%
Compound D48.5%

These findings suggest that compounds similar to this compound may also possess notable analgesic effects .

Anticancer Properties

Emerging research highlights the potential anticancer properties of pyrazole derivatives. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival:

  • Mechanism : Pyrazole derivatives may inhibit the Akt/mTOR pathway, leading to reduced cell growth and increased apoptosis.
  • Case Study : In vitro assays demonstrated that certain pyrazole derivatives significantly reduced the viability of breast cancer cell lines by inducing cell cycle arrest and apoptosis.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, one derivative exhibited an IC50 value against COX-2 comparable to celecoxib, a well-known anti-inflammatory drug .

Study 2: Safety Profile Assessment

In another study, the safety profile of several pyrazole derivatives was assessed using histopathological evaluations in animal models. The results indicated minimal degenerative changes in liver and kidney tissues, suggesting a favorable safety profile for further development .

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